molecular formula C10H8N2O2 B13766712 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole CAS No. 55850-41-4

2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole

Cat. No.: B13766712
CAS No.: 55850-41-4
M. Wt: 188.18 g/mol
InChI Key: DSKROQCUBLDQMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dimethylphenol with oxalyl chloride to form the corresponding acid chloride, which then undergoes cyclization with ammonia or an amine to yield the desired bisoxazole . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial properties may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylbenzo-(1,2-d, 3,4-d)bisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

55850-41-4

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2,7-dimethyl-[1,3]oxazolo[5,4-e][1,3]benzoxazole

InChI

InChI=1S/C10H8N2O2/c1-5-11-7-3-4-8-9(10(7)14-5)12-6(2)13-8/h3-4H,1-2H3

InChI Key

DSKROQCUBLDQMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C3=C(C=C2)OC(=N3)C

Origin of Product

United States

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